molecular formula C17H18Cl2FN3O2 B4916047 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride

Cat. No.: B4916047
M. Wt: 386.2 g/mol
InChI Key: LSEHCKKJDZGITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chloronitrophenyl and fluorophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate, DMF.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of 1-[(2-Amino-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of smaller fragments and breakdown products.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-chlorophenyl)piperazine
  • **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-methylphenyl)piperazine
  • **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-phenyl)piperazine

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2.ClH/c18-17-6-5-16(22(23)24)11-13(17)12-20-7-9-21(10-8-20)15-3-1-14(19)2-4-15;/h1-6,11H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHCKKJDZGITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.